N-(6-fluoro-4-methoxy-1,3-benzothiazol-2-yl)prop-2-enamide
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Overview
Description
N-(6-fluoro-4-methoxy-1,3-benzothiazol-2-yl)prop-2-enamide is a synthetic organic compound with the molecular formula C11H9FN2O2S. This compound is characterized by the presence of a benzothiazole ring substituted with a fluoro and methoxy group, and an amide linkage to a propenamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-fluoro-4-methoxy-1,3-benzothiazol-2-yl)prop-2-enamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Substitution Reactions:
Amide Formation: The final step involves the coupling of the substituted benzothiazole with propenamide using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
N-(6-fluoro-4-methoxy-1,3-benzothiazol-2-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce new substituents onto the benzothiazole ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring .
Scientific Research Applications
N-(6-fluoro-4-methoxy-1,3-benzothiazol-2-yl)prop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity and fluorescence
Mechanism of Action
The mechanism of action of N-(6-fluoro-4-methoxy-1,3-benzothiazol-2-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- N-(6-chloro-4-methoxy-1,3-benzothiazol-2-yl)prop-2-enamide
- N-(6-bromo-4-methoxy-1,3-benzothiazol-2-yl)prop-2-enamide
- N-(6-fluoro-4-ethoxy-1,3-benzothiazol-2-yl)prop-2-enamide
Uniqueness
N-(6-fluoro-4-methoxy-1,3-benzothiazol-2-yl)prop-2-enamide is unique due to the specific combination of fluoro and methoxy substituents on the benzothiazole ring, which may confer distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
2188733-83-5 |
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Molecular Formula |
C11H9FN2O2S |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
N-(6-fluoro-4-methoxy-1,3-benzothiazol-2-yl)prop-2-enamide |
InChI |
InChI=1S/C11H9FN2O2S/c1-3-9(15)13-11-14-10-7(16-2)4-6(12)5-8(10)17-11/h3-5H,1H2,2H3,(H,13,14,15) |
InChI Key |
XZHGIKGVGULDJK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=CC(=C1)F)SC(=N2)NC(=O)C=C |
Purity |
95 |
Origin of Product |
United States |
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